Cas no 5440-53-9 (Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester)

Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester structure
5440-53-9 structure
Product Name:Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
Numero CAS:5440-53-9
MF:C17H23NO5
MW:321.368225336075
CID:368484
PubChem ID:227956
Update Time:2025-04-19

Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
    • diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate
    • 2-acetylamino-2-(2-methylbenzyl)malonic acid diethyl ester
    • AC1L5FVE
    • AC1Q63ZZ
    • Acetamino-(2-methyl-benzyl)-malonsaeure-diethy
    • acetylamino-(2-methyl-benzyl)-malonic acid diethyl ester
    • Acetylamino-(2-methyl-benzyl)-malonsaeure-diaethylester
    • AR-1I4613
    • CTK5A0870
    • diethyl (N-acetylamido)[(2-methylphenyl)methyl]malonate
    • diethyl (N-acetylamino)[(2-methylphenyl)methyl]malonate
    • diethyl acetamido(2-methylbenzyl)malonate
    • NSC20179
    • AKOS024326166
    • Diethyl acetamido[(2-methylphenyl)methyl]propanedioate
    • 5440-53-9
    • DTXSID40281119
    • NSC-20179
    • diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate
    • Inchi: 1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,18,19)
    • Chiave InChI: MLOGBFRWXSOGML-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(C(C(=O)OCC)(CC1C=CC=CC=1C)NC(C)=O)=O

Proprietà calcolate

  • Massa esatta: 321.15769
  • Massa monoisotopica: 321.158
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 9
  • Complessità: 417
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 81.7Ų

Proprietà sperimentali

  • Densità: 1.133
  • Punto di ebollizione: 466.4°Cat760mmHg
  • Punto di infiammabilità: 235.9°C
  • Indice di rifrazione: 1.51
  • PSA: 81.7
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd